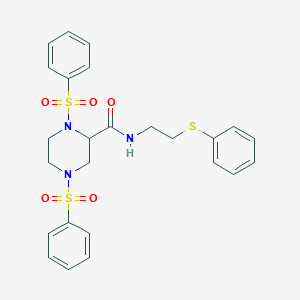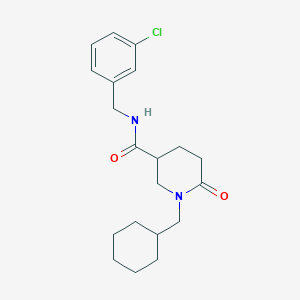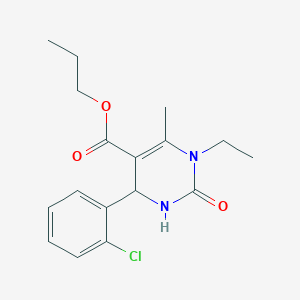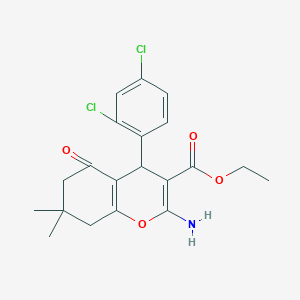
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups are introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Phenylsulfanylethyl Group: The phenylsulfanylethyl group is attached through a nucleophilic substitution reaction, where a suitable phenylsulfanylalkyl halide reacts with the piperazine derivative.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl groups can be reduced to benzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Modulation of Signaling Pathways: The compound may interact with receptors or signaling molecules, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the phenylsulfanylethyl and carboxamide groups.
N-(2-phenylsulfanylethyl)piperazine: Lacks the benzenesulfonyl groups.
1,4-bis(benzenesulfonyl)-N-(2-ethyl)piperazine-2-carboxamide: Similar structure but with an ethyl group instead of phenylsulfanylethyl.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-phenylsulfanylethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S3/c29-25(26-16-19-34-21-10-4-1-5-11-21)24-20-27(35(30,31)22-12-6-2-7-13-22)17-18-28(24)36(32,33)23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRLJLNPDJKESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCSC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-bromophenyl)-3-[4-(4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4913406.png)
![ethyl 4-(3-methoxybenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B4913410.png)
![(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B4913419.png)
![4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4913427.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4913439.png)


![5,6-dimethyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4913457.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B4913458.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B4913459.png)
![3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B4913462.png)
![ethyl 4-(cyclopropylmethyl)-1-[(5-ethyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4913474.png)

![methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4913481.png)
